CAY10698
Overview
Description
CAY10698 is a chemical compound known for its role as a selective inhibitor of the enzyme 12-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to produce various bioactive lipids. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammation and cancer .
Mechanism of Action
Target of Action
CAY10698, also known as 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) . 12-LOX is an enzyme that catalyzes the formation of 12-HpETE from arachidonic acid . It has been found to be expressed in various tumor cells as well as pancreatic islets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipoxygenase pathway . By inhibiting 12-LOX, this compound prevents the formation of 12-HpETE from arachidonic acid . This can have downstream effects on various cellular processes, including inflammation and platelet function .
Pharmacokinetics
The solubility of this compound in various solvents such as dmso and ethanol is provided , which can influence its bioavailability.
Result of Action
The inhibition of 12-LOX by this compound can modulate hemostasis and thrombosis through its role in regulating platelet function . It can also affect the behavior of various tumor cells and pancreatic islets, where 12-LOX is expressed .
Biochemical Analysis
Biochemical Properties
CAY10698 plays a significant role in biochemical reactions. It interacts with the enzyme 12-Lipoxygenase (12-LOX), inhibiting its function with an IC50 value of 5.1 µM . It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating the activity of 12-LOX, an enzyme implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of 12-LOX . By binding to this enzyme, it prevents the formation of 12-HpETE from arachidonic acid, thereby influencing various cellular processes .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 12-LOX
Preparation Methods
The synthesis of CAY10698 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a substituted benzene ring with a thiazole derivative.
Functional group modifications: Introduction of sulfonamide and methoxy groups to enhance the inhibitory activity against 12-lipoxygenase.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
CAY10698 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CAY10698 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of 12-lipoxygenase and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes involving 12-lipoxygenase, such as inflammation and cell proliferation.
Medicine: Explored for potential therapeutic applications in diseases where 12-lipoxygenase plays a role, such as cancer and inflammatory disorders.
Industry: Potential applications in the development of new drugs targeting 12-lipoxygenase .
Comparison with Similar Compounds
CAY10698 is unique in its high selectivity for 12-lipoxygenase compared to other lipoxygenases such as 5-lipoxygenase and 15-lipoxygenase. Similar compounds include:
Compound 105: A potent inhibitor of human epithelial 15-lipoxygenase-2.
Aureusidin: Another lipoxygenase inhibitor with different selectivity profiles.
Montelukast: A leukotriene receptor antagonist that indirectly affects lipoxygenase pathways.
This compound stands out due to its specific inhibition of 12-lipoxygenase, making it a valuable tool for studying this enzyme’s role in various biological processes.
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENSVXZQMJBVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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